![molecular formula C13H12N2O3 B13888358 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve green chemistry principles to minimize waste and environmental impact. For example, solventless conditions and the use of environmentally friendly reagents are preferred .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve heating and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives with multiple rings and complex structures .
Scientific Research Applications
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of dopamine receptors, which is relevant for its potential use in treating neurological disorders . The compound’s structure allows it to interact with various amino acid residues in the target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Another derivative with similar biological activities.
Phthalimide: A simpler structure but with comparable reactivity and applications.
Uniqueness
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione is unique due to its complex structure, which includes multiple rings and functional groups.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
UBDGGDUWSGLVTF-JTQLQIEISA-N |
Isomeric SMILES |
CN1CC[C@@H](C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)

![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
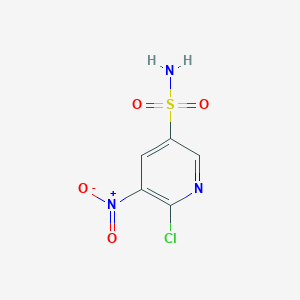
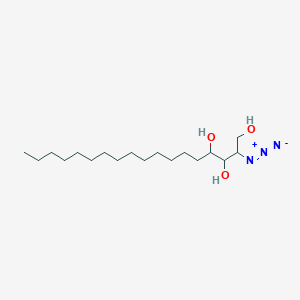
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
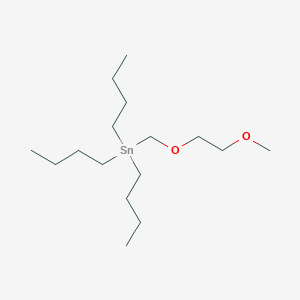
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
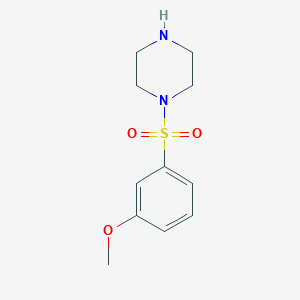
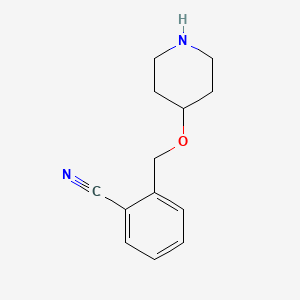
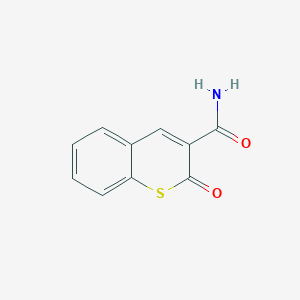
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)
